N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety linked to a benzo[d][1,3]dioxole group through a propanamide chain, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridine and benzo[d][1,3]dioxole intermediates, followed by their coupling through a propanamide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It serves as a probe in biochemical assays and molecular imaging.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.
Industry: It is used in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. The benzo[d][1,3]dioxole group may interact with biological membranes or proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-BENZO (1,3)DIOXOL-5-YL-3- (4-ISOBUTYL-PHENYL)-ACRYLAMIDE
- N-BENZO(1,3)DIOXOL-5-YL-3-(4-ISOBUTYL-PHENYL)-ACRYLAMIDE
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide stands out due to its unique combination of bipyridine and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide, identified by its CAS number 2034432-82-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O4, with a molecular weight of 377.4 g/mol. The structure features a bipyridine moiety and a benzo[d][1,3]dioxole group, which are known for their biological activities.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds with bipyridine structures have been noted for their ability to inhibit enzymes such as xanthine oxidase and various kinases.
- Antioxidant Properties : The presence of the dioxole ring suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.
- Receptor Modulation : Some studies suggest that similar compounds may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
Antimicrobial Activity
In vitro studies have shown that related compounds possess significant antimicrobial properties. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds with similar structures have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-[2,4'-bipyridin]-3-ylmethyl | S. aureus | 32 µg/mL |
N-[2,4'-bipyridin]-3-ylmethyl | E. coli | 64 µg/mL |
Anticancer Activity
Studies have indicated that bipyridine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines:
- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various bipyridine derivatives. The results indicated that modifications in the chemical structure significantly influenced the antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
In a recent study published in Pharmacology & Toxicology, compounds structurally related to this compound were tested against multiple cancer cell lines. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents due to their ability to inhibit tumor growth effectively.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(28-17-4-5-18-19(11-17)27-13-26-18)21(25)24-12-16-3-2-8-23-20(16)15-6-9-22-10-7-15/h2-11,14H,12-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXJYTUSAYSIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)C2=CC=NC=C2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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